molecular formula C16H24N4O B2842626 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide CAS No. 1796991-89-3

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2842626
CAS No.: 1796991-89-3
M. Wt: 288.395
InChI Key: ACAAKIBKVGTLRH-UHFFFAOYSA-N
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Description

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a pyrimidine ring, and a cyclohexanecarboxamide moiety

Mechanism of Action

Target of Action

The compound N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, also known as N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide, is a pyrrolidine derivative containing a pyrimidine ring . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For example, as an antagonist of the vanilloid receptor 1, it prevents the receptor from being activated, thereby inhibiting the transmission of pain signals . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting phosphodiesterase type 5, it can increase the level of cyclic guanosine monophosphate (cGMP) in cells, leading to muscle relaxation . By inhibiting isocitrate dehydrogenase 1, it can affect the citric acid cycle and influence cellular energy production .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of the compound, suggest that it may have good bioavailability .

Result of Action

The compound’s action at the molecular and cellular levels leads to various effects. For example, its antioxidative and antibacterial properties have been described . It can also affect the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidine and cyclohexanecarboxamide groups. Common synthetic routes include:

  • Pyrrolidine Formation: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

  • Pyrimidine Introduction: The pyrimidine ring is often introduced via a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

  • Cyclohexanecarboxamide Attachment: The cyclohexanecarboxamide group is typically introduced through a reaction with cyclohexanecarboxylic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions often use nucleophiles such as amines, alcohols, or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide can be used to study protein interactions, enzyme inhibition, and cellular processes. Its potential as a pharmacophore makes it valuable in drug discovery.

Medicine: In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be explored for its anti-inflammatory, anticancer, and antiviral properties.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine itself and its derivatives.

  • Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as cytarabine and thymine.

  • Cyclohexanecarboxamide derivatives: Compounds containing the cyclohexanecarboxamide group, such as cyclohexanecarboxylic acid and its derivatives.

Uniqueness: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide is unique due to its combination of the pyrrolidine, pyrimidine, and cyclohexanecarboxamide moieties, which provides a distinct set of chemical and biological properties compared to its individual components.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(13-6-2-1-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAAKIBKVGTLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NC=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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